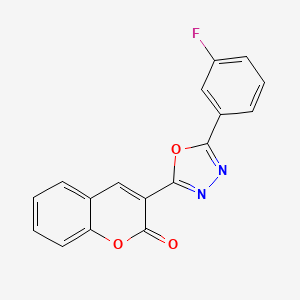

3-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one

Description

Properties

IUPAC Name |

3-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]chromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H9FN2O3/c18-12-6-3-5-11(8-12)15-19-20-16(23-15)13-9-10-4-1-2-7-14(10)22-17(13)21/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXHGFMGNDOUMEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=NN=C(O3)C4=CC(=CC=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H9FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one typically involves the following steps:

Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions. For example, 3-fluorobenzohydrazide can be reacted with an appropriate carboxylic acid derivative to form the oxadiazole ring.

Coupling with chromen-2-one: The oxadiazole intermediate is then coupled with a chromen-2-one derivative through a condensation reaction. This step often requires the use of a catalyst and specific reaction conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes:

Scaling up the reaction: Ensuring that the reaction conditions are suitable for large-scale production, such as maintaining temperature control and efficient mixing.

Purification: Implementing purification techniques such as recrystallization or chromatography to obtain the desired product with high purity.

Catalyst recovery and reuse: Developing methods to recover and reuse catalysts to reduce production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the oxadiazole or chromen-2-one rings.

Substitution: The fluorophenyl group can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Halogenation or nitration reactions can be performed using reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydro derivatives.

Scientific Research Applications

Antioxidant Activity

Compounds containing oxadiazole and chromone structures have demonstrated significant antioxidant properties. The 8-hydroxy group in the chromone structure enhances electron donation, crucial for scavenging free radicals. In vitro studies have shown that derivatives of this compound can markedly reduce oxidative stress markers in cell cultures, suggesting potential applications in diseases related to oxidative stress.

Anticancer Properties

Numerous studies have evaluated the anticancer activity of similar compounds. For instance:

| Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|

| MCF-7 | 10.4 | Apoptosis induction |

| HT29 | 7.7 | Cell cycle arrest |

The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways such as PI3K/Akt and MAPK .

Anti-inflammatory Effects

The compound may exhibit anti-inflammatory properties by interacting with specific molecular targets involved in inflammatory pathways. Research has indicated that derivatives can inhibit enzymes like cyclooxygenase (COX), leading to reduced inflammation .

Anticancer Screening

A study conducted by the National Cancer Institute (NCI) screened several oxadiazole derivatives for anticancer activity at a concentration of 10^{-5}M. Among these, derivatives exhibited varying degrees of growth inhibition against cell lines such as HCT-116 (colon cancer) and MDA-MB-435 (breast cancer), with IC50 values ranging from 0.67 µM to 0.87 µM .

Mechanistic Insights

Research indicates that the anticancer effects may involve the induction of apoptosis and inhibition of key signaling pathways such as EGFR and Src kinases. For example, certain derivatives exhibited an IC50 value of 0.24 µM against EGFR .

Mechanism of Action

The mechanism of action of 3-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one involves its interaction with specific molecular targets. For example:

Enzyme Inhibition: The compound may inhibit certain enzymes involved in cancer cell proliferation or inflammation.

Receptor Binding: It may bind to specific receptors on the cell surface, modulating signaling pathways and cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Oxadiazole Ring

Phenyl-Substituted Analogs

- 3-(5-Phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one (): Activity: Exhibits anticonvulsant activity in maximal electroshock (MES) and pentylenetetrazole (PTZ) models (e.g., compound IVb in showed ED50 = 30 mg/kg).

Pyridyl-Substituted Analogs

Sulfanyl-Substituted Analogs

- 3-(5-Sulfanyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one ():

- Antimicrobial Activity : Derivatives showed MIC values of 6.25–25 μg/mL against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans).

- Synthetic Flexibility : The sulfanyl group allows further functionalization with triazine moieties (e.g., compound 3 in ), enhancing antimicrobial breadth .

Fluorinated Analogs

3-(5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one

- Expected Advantages :

6-Methoxy-3-(5-{[3-(Trifluoromethyl)phenyl]amino}-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one ():

Polymorphism and Physicochemical Properties

- Polymorphism : Fluorophenyl substitution may reduce polymorphism compared to phenyl or pyridyl analogs ( reports three polymorphs for phenyl analogs). This could simplify formulation .

- Solubility : Fluorine’s hydrophobic effect may lower aqueous solubility compared to sulfanyl derivatives but improve lipid bilayer penetration .

Biological Activity

The compound 3-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one is a synthetic derivative that combines a chromenone structure with an oxadiazole moiety. This structural configuration suggests potential biological activities, particularly in fields such as medicinal chemistry and pharmacology. The oxadiazole ring is known for its diverse biological activities, including antimicrobial, antifungal, and anticancer properties.

- Molecular Formula : C15H11FN2O3

- Molecular Weight : 284.25 g/mol

- CAS Number : Not specified in the available literature.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of oxadiazole derivatives. For instance, compounds bearing oxadiazole rings have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the 3-fluorophenyl group may enhance this activity due to electron-withdrawing effects that stabilize the compound's interaction with microbial targets .

Anticancer Activity

Several derivatives of oxadiazoles have been investigated for their anticancer properties. The combination of the chromenone structure with the oxadiazole moiety in this compound suggests a potential for cytotoxic activity. Research has indicated that similar compounds can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

The exact mechanism through which 3-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one exerts its biological effects remains to be fully elucidated. However, it is hypothesized that:

- The oxadiazole ring may interact with DNA or RNA, disrupting replication and transcription processes.

- The chromenone moiety may influence signaling pathways related to apoptosis and cell proliferation.

Study 1: Antimicrobial Efficacy

A recent study evaluated a series of oxadiazole derivatives for their antimicrobial efficacy. The results indicated that compounds similar to 3-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one exhibited significant inhibition against Staphylococcus aureus, with Minimum Inhibitory Concentrations (MIC) ranging from 32 to 64 µg/mL. This suggests a promising avenue for further development as an antimicrobial agent .

Study 2: Cytotoxicity Against Cancer Cells

In vitro assays conducted on various cancer cell lines demonstrated that compounds containing the oxadiazole structure showed IC50 values between 10 µM and 20 µM. This indicates moderate to high cytotoxicity, suggesting that further optimization could enhance efficacy against specific cancer types .

Data Summary Table

Q & A

Basic: What synthetic methodologies are recommended for preparing 3-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one?

Answer:

The synthesis typically involves a multi-step process:

Intermediate Formation : Start with 2-oxo-2H-chromene-3-carbohydrazide, synthesized via hydrazide formation from ethyl-2-oxo-2H-chromene-3-carboxylate ( ).

Oxadiazole Cyclization : React the carbohydrazide with 3-fluorobenzoyl chloride in the presence of phosphorus oxychloride (POCl₃) to form the 1,3,4-oxadiazole ring. This step requires refluxing in anhydrous conditions ( ).

Purification : Recrystallization from ethanol or acetone is critical to achieve >95% purity ().

Key Optimization : Use piperidine as a catalyst to enhance cyclization efficiency and monitor reaction progress via TLC (toluene:acetone, 9:1) ( ).

Basic: How is structural characterization performed for this compound?

Answer:

A combination of spectroscopic and crystallographic techniques is employed:

- IR Spectroscopy : Confirms carbonyl (C=O) stretches at ~1700–1750 cm⁻¹ and C-F stretches at ~1100–1250 cm⁻¹ ( ).

- NMR : ¹H NMR identifies aromatic protons (δ 6.8–8.2 ppm) and the coumarin lactone proton (δ 5.5–6.0 ppm). ¹⁹F NMR detects the fluorophenyl group (δ -110 to -115 ppm) ( ).

- X-ray Crystallography : SHELXL refinement ( ) resolves the planar oxadiazole-coumarin system, with C–C bond lengths averaging 1.45 Å and torsional angles <5° ().

Basic: What in vitro assays are used to evaluate antimicrobial activity?

Answer:

- MIC Determination : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans). MIC values <50 µg/mL are considered potent ( ).

- Zone of Inhibition : Agar diffusion assays (20–30 mm zones indicate strong activity).

Note : Piperazine-substituted derivatives show enhanced activity due to improved membrane penetration ( ).

Advanced: How can researchers resolve contradictions in reported biological activity data?

Answer:

Discrepancies (e.g., variable MICs across studies) may arise from:

- Strain Variability : Use standardized ATCC strains and controls (e.g., ciprofloxacin for bacteria) ( ).

- Substituent Effects : Meta-fluorophenyl groups may reduce steric hindrance compared to ortho-substituted analogs, enhancing target binding ( ).

- Assay Conditions : Ensure consistent pH (7.2–7.4) and incubation time (18–24 hrs). Statistical tools like ANOVA can identify outliers ( ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.